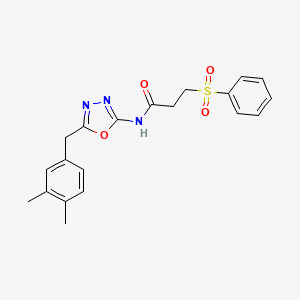

N-(5-(3,4-二甲基苄基)-1,3,4-恶二唑-2-基)-3-(苯磺酰基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

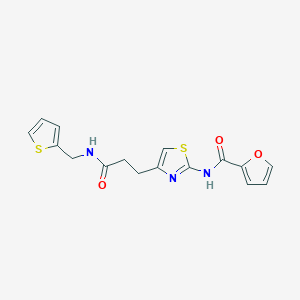

N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a white crystalline solid that is soluble in organic solvents like dimethyl sulfoxide and ethanol.

科学研究应用

抗菌活性

- 含有 1,3,4-恶二唑部分的砜衍生物,类似于所讨论的化合物,已显示出有希望的抗菌活性。一项研究重点介绍了它们对由稻瘟病黄单胞菌稻瘟病菌引起的稻瘟病的有效性(Xoo)。此类化合物还可以刺激水稻中超氧化物歧化酶 (SOD) 和过氧化物酶 (POD) 活性的增加,增强植物对稻瘟病的抗性 (Shi et al., 2015)。

抗癫痫特性

- 合成了一系列包括 1,3,4-恶二唑部分的新型化合物,并评估了它们的抗惊厥活性。发现这些化合物对最大电休克癫痫发作 (MES) 和其他癫痫发作模型有效,表明具有抗癫痫应用的潜力 (Rajak et al., 2013)。

酶抑制

- 一项对合成 1,3,4-恶二唑轴承化合物的研究揭示了它们在抑制丁酰胆碱酯酶 (BChE) 酶中的潜力,这在阿尔茨海默病和其他神经退行性疾病的背景下具有重要意义。进行了分子对接研究以探索人 BChE 蛋白活性位点的结合亲和力和方向 (Khalid et al., 2016)。

抗病毒潜力

- 结构上类似于所讨论化合物的化合物已被研究其作为巨细胞病毒 (CMV) 复制的选择性非核苷抑制剂的潜力。这些化合物证明了对病毒 DNA 成熟和包装的干扰,表明它们在 CMV 治疗中的潜在用途 (Buerger et al., 2001)。

除草剂活性

- N-苯磺酰基-N'-(噻二唑-2-基) 草酰胺,一类包括主题化合物的化合物,已被合成并评估其除草剂活性。这项研究有助于理解这一类化合物中的构效关系,以用于害虫管理 (Ren et al., 2000)。

抗菌研究

- 对 1,3,4-恶二唑的 N-取代衍生物的进一步研究表明对革兰氏阴性菌和革兰氏阳性菌具有中度至高的抗菌活性,突出了它们在开发新的抗菌剂中的潜力 (Khalid et al., 2016)。

作用机制

Target of Action

The primary target of this compound is Cathepsin S , a human enzyme . Cathepsin S plays a crucial role in the immune response and is involved in the degradation of proteins.

Mode of Action

The compound acts as an inhibitor of Cathepsin S . It binds to the active site of the enzyme, preventing it from interacting with its substrates and thus inhibiting its activity.

Biochemical Pathways

The inhibition of Cathepsin S affects various biochemical pathways. Cathepsin S is known to degrade a range of proteins, including all extracellular matrix proteins and many important plasma proteins . By inhibiting this enzyme, the compound can potentially alter these degradation pathways.

Result of Action

The inhibition of Cathepsin S by this compound can lead to a decrease in the degradation of certain proteins. This could potentially result in an accumulation of these proteins, which could have various effects at the molecular and cellular levels .

属性

IUPAC Name |

3-(benzenesulfonyl)-N-[5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-14-8-9-16(12-15(14)2)13-19-22-23-20(27-19)21-18(24)10-11-28(25,26)17-6-4-3-5-7-17/h3-9,12H,10-11,13H2,1-2H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDKWXUMTYYPDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2927275.png)

![N-[(1-Aminocyclohexyl)methyl]-2-(2-ethyl-4,6-dimethylpyrimidin-5-yl)acetamide;hydrochloride](/img/structure/B2927276.png)

![N-butyl-1-[(2-piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2927278.png)

![2-[(2-ethoxyphenyl)amino]-N-(3-isopropylphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2927279.png)

![5-Ethyl-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2927282.png)

![2-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-5-hydroxypyran-4-one](/img/structure/B2927284.png)

![4-(4-Cyclohexylphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2927286.png)

![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2927291.png)

![Benzo[d]thiazol-6-yl(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2927295.png)